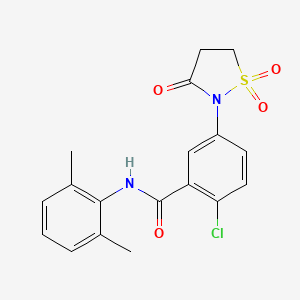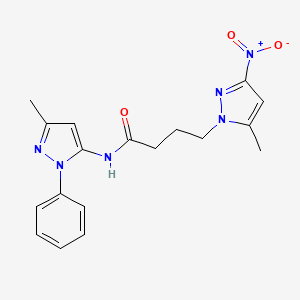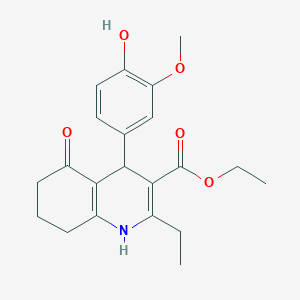
bis(4-chlorophenyl)(isobutyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl)(isobutyl)phosphine oxide (BCIBPO) is a chemical compound that belongs to the family of organophosphorus compounds. It has been widely used in scientific research as a flame retardant, plasticizer, and stabilizer. BCIBPO has also shown promising results in various biological and medical applications, including cancer treatment and drug delivery systems. In
Mécanisme D'action
The mechanism of action of bis(4-chlorophenyl)(isobutyl)phosphine oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. bis(4-chlorophenyl)(isobutyl)phosphine oxide has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation. bis(4-chlorophenyl)(isobutyl)phosphine oxide has also been shown to inhibit the activity of matrix metalloproteinases, a family of enzymes that are involved in the breakdown of extracellular matrix proteins and the promotion of tumor invasion and metastasis.
Biochemical and Physiological Effects
bis(4-chlorophenyl)(isobutyl)phosphine oxide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of tumor invasion and metastasis. bis(4-chlorophenyl)(isobutyl)phosphine oxide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of bis(4-chlorophenyl)(isobutyl)phosphine oxide is its versatility and ease of use in various laboratory experiments. bis(4-chlorophenyl)(isobutyl)phosphine oxide is a stable and readily available compound that can be easily synthesized and purified. However, one of the main limitations of bis(4-chlorophenyl)(isobutyl)phosphine oxide is its potential toxicity and environmental impact. bis(4-chlorophenyl)(isobutyl)phosphine oxide is a highly toxic compound that can cause serious health effects if not handled properly. Therefore, it is important to use proper safety precautions when working with bis(4-chlorophenyl)(isobutyl)phosphine oxide in the laboratory.
Orientations Futures
There are several future directions for the research and development of bis(4-chlorophenyl)(isobutyl)phosphine oxide. One potential area of research is the optimization of bis(4-chlorophenyl)(isobutyl)phosphine oxide as a drug delivery system for various anticancer drugs. Another potential area of research is the development of bis(4-chlorophenyl)(isobutyl)phosphine oxide-based materials with improved flame retardant and plasticizing properties. Finally, further studies are needed to better understand the mechanism of action of bis(4-chlorophenyl)(isobutyl)phosphine oxide and its potential therapeutic applications in various diseases and conditions.
Conclusion
In conclusion, bis(4-chlorophenyl)(isobutyl)phosphine oxide is a versatile and promising compound that has shown potential in various scientific fields, including materials science and medicinal chemistry. bis(4-chlorophenyl)(isobutyl)phosphine oxide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of tumor invasion and metastasis. However, further studies are needed to fully understand the mechanism of action of bis(4-chlorophenyl)(isobutyl)phosphine oxide and its potential therapeutic applications.
Méthodes De Synthèse
Bis(4-chlorophenyl)(isobutyl)phosphine oxide can be synthesized by the reaction of 4-chlorobenzyl chloride, isobutyl alcohol, and triphenylphosphine oxide in the presence of a base. The reaction yields a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
Bis(4-chlorophenyl)(isobutyl)phosphine oxide has been extensively studied for its potential applications in various scientific fields. In the field of materials science, bis(4-chlorophenyl)(isobutyl)phosphine oxide has been used as a flame retardant, plasticizer, and stabilizer for polymeric materials. In the field of medicinal chemistry, bis(4-chlorophenyl)(isobutyl)phosphine oxide has shown promising results as a drug delivery system for various anticancer drugs. bis(4-chlorophenyl)(isobutyl)phosphine oxide has also been studied for its potential use in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Propriétés
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2OP/c1-12(2)11-20(19,15-7-3-13(17)4-8-15)16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUNQXGFHQDDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)
![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5216278.png)
![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5216285.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)

![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)
![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)
